molecular formula C17H17FN2O4S B2427093 4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922112-32-1

4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2427093
CAS No.: 922112-32-1
M. Wt: 364.39
InChI Key: NMVSLSBQEWEWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O4S and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The compound is closely related to zinc phthalocyanine derivatives used in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Kinase Inhibitor Synthesis

The benzoxazepine core, a similar structure to the compound , is found in various kinase inhibitors, including mTOR inhibitors. These compounds are synthesized through scalable methods for potential use in pharmacological applications (Naganathan et al., 2015).

Asymmetric Mannich Reaction

Compounds containing similar structures are involved in organocatalytic asymmetric Mannich reactions, providing chiral tetrasubstituted C‒F stereocenters. These reactions are significant in medicinal chemistry, offering avenues for the synthesis of diverse pharmacologically relevant molecules (Li, Lin, & Du, 2019).

COX-2 Inhibition for Pain Management

Related compounds, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, show potential as COX-2 inhibitors. These are evaluated for applications in rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).

Nonlinear Optical Properties

Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, showing potential for nonlinear optical applications. These properties are crucial in the field of photonic technologies and materials science (Almansour et al., 2016).

Cytotoxicity and Tumor Specificity

Sulfonamide derivatives related to the compound have been studied for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. These findings are vital in the development of new anticancer therapies (Gul et al., 2016).

Properties

IUPAC Name

4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-11-9-13(4-5-15(11)18)25(22,23)19-12-3-6-16-14(10-12)17(21)20(2)7-8-24-16/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVSLSBQEWEWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.